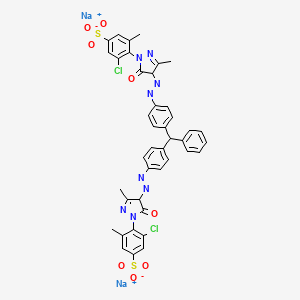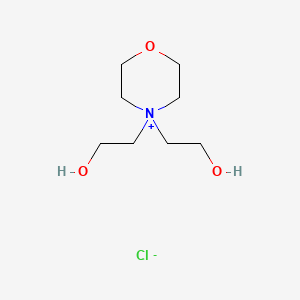
2-Propylheptyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylheptyl 4-methoxybenzoate is a chemical compound known for its unique properties and applications. It is an ester formed from the reaction of 2-propylheptyl alcohol and 4-methoxybenzoic acid. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propylheptyl 4-methoxybenzoate typically involves the esterification reaction between 2-propylheptyl alcohol and 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of high-purity reactants and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propylheptyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-propylheptyl alcohol and 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Propylheptyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, fragrances, and other personal care products due to its stability and pleasant odor.
Mechanism of Action
The mechanism of action of 2-propylheptyl 4-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid and 2-propylheptyl alcohol, which can further interact with biological pathways. The methoxy group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Propylheptyl benzoate: Similar structure but lacks the methoxy group.
4-Methoxybenzyl alcohol: Contains the methoxy group but lacks the ester linkage.
2-Propylheptyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-Propylheptyl 4-methoxybenzoate is unique due to the presence of both the 2-propylheptyl and 4-methoxybenzoate moieties, which confer specific chemical and physical properties. The methoxy group enhances its stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
6323-92-8 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-propylheptyl 4-methoxybenzoate |
InChI |
InChI=1S/C18H28O3/c1-4-6-7-9-15(8-5-2)14-21-18(19)16-10-12-17(20-3)13-11-16/h10-13,15H,4-9,14H2,1-3H3 |
InChI Key |
YOEVVXCTMOXADS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




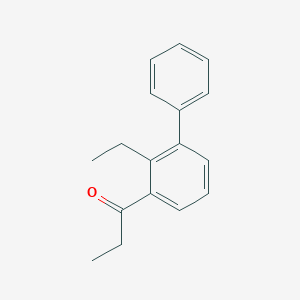
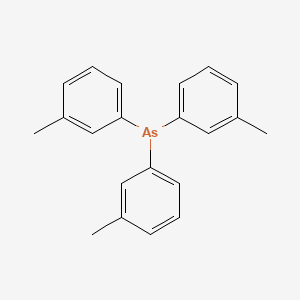
![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
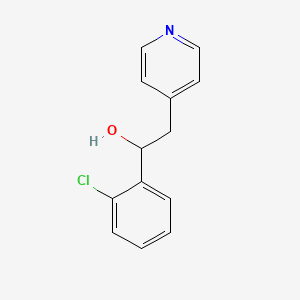
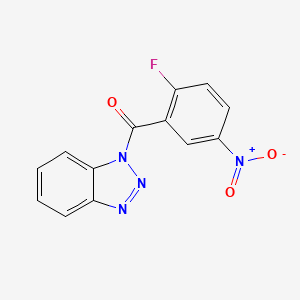
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
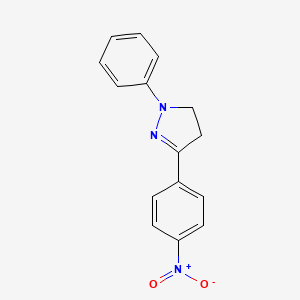
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)


